molecular formula C16H24N4O2 B5304575 N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide

N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide

Numéro de catalogue B5304575
Poids moléculaire: 304.39 g/mol
Clé InChI: WTEMKSCYDRMMDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide, commonly known as DPA, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an essential enzyme involved in DNA repair, and its inhibition has been shown to have therapeutic potential in cancer treatment.

Mécanisme D'action

N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide is an enzyme involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and subsequent cell death. DPA selectively inhibits N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide, leading to the accumulation of DNA damage and cell death in cancer cells. DPA has also been shown to have anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
DPA has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In addition, DPA has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB.

Avantages Et Limitations Des Expériences En Laboratoire

DPA has several advantages for lab experiments, including its high potency and selectivity for N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide inhibition. However, DPA has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.

Orientations Futures

Future research on DPA should focus on its potential therapeutic applications in other diseases, such as stroke and Alzheimer's disease. In addition, further studies are needed to determine the optimal dosage and treatment regimens for DPA in cancer treatment. The development of new formulations of DPA with improved solubility and bioavailability would also be beneficial. Finally, the identification of biomarkers that predict response to DPA treatment would aid in the selection of patients who are most likely to benefit from this therapy.

Méthodes De Synthèse

DPA can be synthesized using a straightforward method involving the reaction of 2-chloronicotinic acid with diethylamine and 1,4-dibromobutane. The resulting intermediate is then reacted with 1,4-piperidinedicarboxylic acid to yield DPA. The purity of DPA can be improved using recrystallization techniques.

Applications De Recherche Scientifique

DPA has been extensively studied for its potential therapeutic use in cancer treatment. N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. DPA has also been shown to have potential therapeutic applications in other diseases, such as stroke and Alzheimer's disease.

Propriétés

IUPAC Name

1-N,1-N-diethyl-4-N-pyridin-2-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-3-19(4-2)16(22)20-11-8-13(9-12-20)15(21)18-14-7-5-6-10-17-14/h5-7,10,13H,3-4,8-9,11-12H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEMKSCYDRMMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~1~-diethyl-N~4~-(pyridin-2-yl)piperidine-1,4-dicarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.